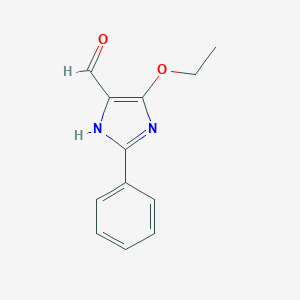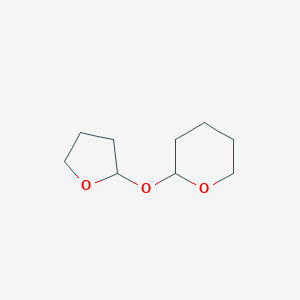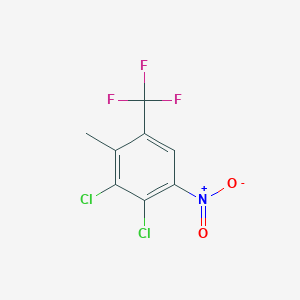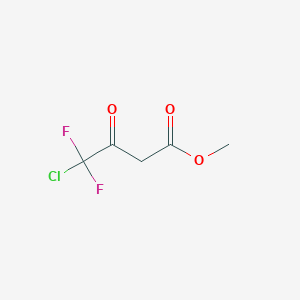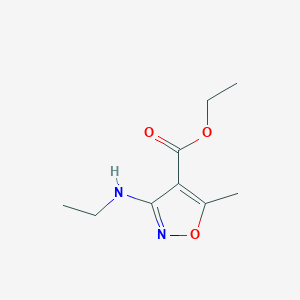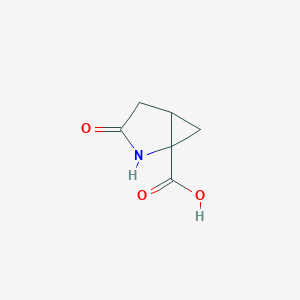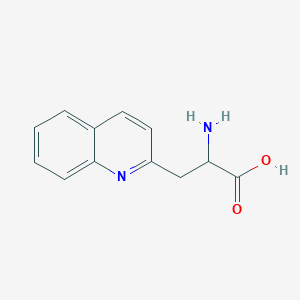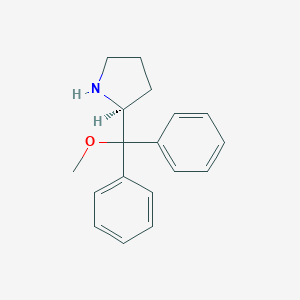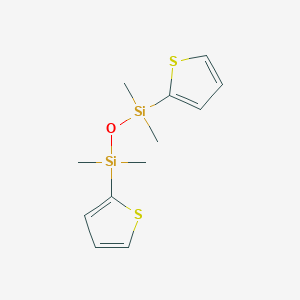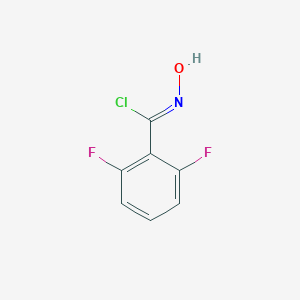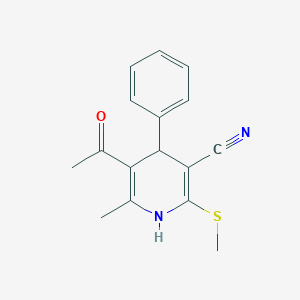
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile, also known as AMPC, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
生化学的および生理学的効果
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation in various cell types. In animal models, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the advantages of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is that it is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation is that its solubility in water is limited, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more water-soluble derivatives of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile could help to overcome some of its limitations for in vivo studies.
Conclusion
In conclusion, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile is a dihydropyridine derivative that has shown promising therapeutic potential in a variety of areas. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a compound of interest for further research. The synthesis method is relatively simple, and the compound is easy to purify, making it a convenient compound for laboratory experiments. However, its limited solubility in water is a potential limitation for in vivo studies. Further research is needed to fully understand the mechanism of action of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile and its potential therapeutic applications.
合成法
The synthesis of 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile involves the reaction of 2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile with acetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is obtained in good yield and high purity after purification by column chromatography.
科学的研究の応用
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been found to have a wide range of potential therapeutic applications, including as an anti-inflammatory, antioxidant, and antitumor agent. It has also been studied for its neuroprotective and cardioprotective effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile has been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
特性
CAS番号 |
117509-71-4 |
|---|---|
製品名 |
5-Acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
分子式 |
C16H16N2OS |
分子量 |
284.4 g/mol |
IUPAC名 |
5-acetyl-6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2OS/c1-10-14(11(2)19)15(12-7-5-4-6-8-12)13(9-17)16(18-10)20-3/h4-8,15,18H,1-3H3 |
InChIキー |
JFSDHMISHAZGDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
正規SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2)C(=O)C |
同義語 |
3-Pyridinecarbonitrile, 1,4-dihydro-5-acetyl-6-methyl-2-(methylthio)-4 -phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



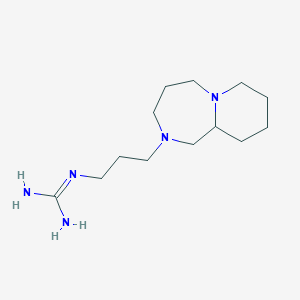
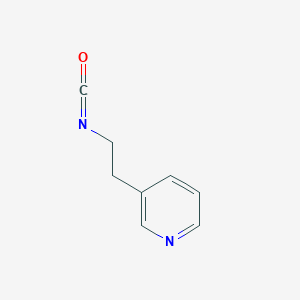
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

